[2-Chloro-6-(dimethylamino)phenyl]methanol [2-Chloro-6-(dimethylamino)phenyl]methanol
Brand Name: Vulcanchem
CAS No.: 1152515-03-1
VCID: VC2985746
InChI: InChI=1S/C9H12ClNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-5,12H,6H2,1-2H3
SMILES: CN(C)C1=C(C(=CC=C1)Cl)CO
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol

[2-Chloro-6-(dimethylamino)phenyl]methanol

CAS No.: 1152515-03-1

Cat. No.: VC2985746

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

[2-Chloro-6-(dimethylamino)phenyl]methanol - 1152515-03-1

Specification

CAS No. 1152515-03-1
Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
IUPAC Name [2-chloro-6-(dimethylamino)phenyl]methanol
Standard InChI InChI=1S/C9H12ClNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-5,12H,6H2,1-2H3
Standard InChI Key IZDKHQHTQOJRRB-UHFFFAOYSA-N
SMILES CN(C)C1=C(C(=CC=C1)Cl)CO
Canonical SMILES CN(C)C1=C(C(=CC=C1)Cl)CO

Introduction

Chemical Identity and Basic Properties

[2-Chloro-6-(dimethylamino)phenyl]methanol is characterized by several key identifiers that establish its chemical identity in scientific and regulatory contexts.

Identification Parameters

ParameterValue
CAS Registry Number1152515-03-1
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Common Name[2-Chloro-6-(dimethylamino)phenyl]methanol
Alternative IDsCWB51503, MFCD10695096, AKOS005200697
Standard Purity>95%

The compound features a unique structure where three functional groups—a chlorine atom, a dimethylamino group, and a hydroxymethyl group—are arranged on a phenyl ring in specific positions, contributing to its chemical behavior and potential applications .

Physical and Chemical Properties

PropertyValueStatus
Physical State at Room TemperatureSolidPredicted
SolubilityLimited water solubility; Soluble in organic solventsPredicted
Melting PointNot definitively reportedNot available
Boiling PointNot definitively reportedNot available
DensityNot definitively reportedNot available
Refractive IndexNot definitively reportedNot available

The compound is expected to exhibit moderate to poor water solubility due to the presence of both polar (hydroxyl, amino) and non-polar (phenyl, methyl) groups .

Chemical Reactivity

The reactivity of [2-Chloro-6-(dimethylamino)phenyl]methanol is influenced by its functional groups:

  • The hydroxymethyl group can participate in oxidation reactions to form aldehydes or carboxylic acids, similar to other benzyl alcohols

  • The dimethylamino group serves as a Lewis base, enabling coordination with metals and participation in nucleophilic reactions

  • The chloro substituent can undergo nucleophilic aromatic substitution under appropriate conditions

  • The benzylic position is susceptible to radical reactions and can participate in coupling reactions

Synthesis and Preparation

Analogous Synthetic Procedures

Similar compounds such as (2-amino-6-chlorophenyl)methanol have been prepared through reduction of corresponding nitriles or esters. For example, one procedure for a related compound involves:

  • Formation of appropriate precursors through substitution reactions

  • Reduction of functional groups to achieve the desired hydroxymethyl moiety

  • Purification through crystallization or column chromatography

Hazard CategoryClassification
Acute ToxicityData not definitively available
Skin Irritation/CorrosionPotentially irritating
Eye Damage/IrritationMay cause eye irritation
Respiratory SensitizationMay cause respiratory irritation
Environmental HazardsNot fully characterized

Structural Analogues and Comparative Properties

Related Compounds

Several structural analogues of [2-Chloro-6-(dimethylamino)phenyl]methanol have been documented, providing context for understanding its properties:

CompoundCAS NumberStructural Difference
(2-Chloro-6-methylphenyl)methanol77206-89-4Methyl group instead of dimethylamino
(2-Amino-6-chlorophenyl)methanol39885-08-0Amino group instead of dimethylamino
(2-Chloro-6-fluorophenyl)-p-tolyl-amineRelated structureDifferent arrangement of substituents
4-Chloro-3-methylphenol59-50-7Different functional groups and positions

These related compounds often share synthetic pathways and certain chemical properties, though the presence of different functional groups leads to distinct reactivity patterns .

Structure-Property Relationships

The physical and chemical properties of [2-Chloro-6-(dimethylamino)phenyl]methanol can be compared with its analogues to understand structure-property relationships:

  • The dimethylamino group generally increases basicity compared to primary amino groups

  • Chloro substituents typically enhance lipophilicity and decrease electron density in the aromatic ring

  • The hydroxymethyl group provides a handle for further functionalization while contributing to hydrogen bonding capacity

Analytical Characterization

Spectroscopic Properties

The structural features of [2-Chloro-6-(dimethylamino)phenyl]methanol would likely manifest in its spectroscopic properties as follows:

  • IR Spectroscopy:

    • O-H stretching absorption (typically 3200-3600 cm⁻¹)

    • C-N stretching for the dimethylamino group

    • C-Cl stretching vibrations

    • Aromatic C-H and C=C stretching bands

  • NMR Spectroscopy:

    • ¹H NMR would show signals for:

      • Dimethylamino protons (typically as a singlet)

      • Aromatic protons (complex splitting patterns)

      • Hydroxymethyl protons

    • ¹³C NMR would display characteristic signals for all carbon environments

  • Mass Spectrometry:

    • Molecular ion peak at m/z 185 (with chlorine isotope pattern)

    • Fragmentation patterns would likely involve loss of the hydroxymethyl group and cleavage at the dimethylamino group

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